molecular formula C20H18O7 B5774620 methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5774620
M. Wt: 370.4 g/mol
InChI Key: LFWFVMZQESMXJG-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.10525291 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (commonly referred to as the compound) is a complex organic molecule that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents, including a methoxy group and a dimethoxybenzoyl moiety. Its molecular formula is C22H22O8C_{22}H_{22}O_8, and it has a molecular weight of approximately 398.41 g/mol. The unique structure contributes to its diverse biological activities.

The biological activity of the compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can interact with cellular receptors, leading to altered signaling pathways that influence cell growth and apoptosis.
  • Gene Expression : The compound has the potential to modify gene expression related to cancer progression and resistance mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma.

Cell LineIC50 (nM)Reference
U87 (glioblastoma)200 ± 60
BE (neuroblastoma)18.9

The compound exhibits a marked ability to arrest cells in the G2/M phase of the cell cycle, which is critical for cancer treatment as this phase is particularly sensitive to chemotherapeutic agents. This was evidenced by flow cytometry results indicating that approximately 70% of treated BE cells were arrested in G2/M phase compared to lower percentages in untreated controls.

Synergistic Effects with Radiation

The compound has also been tested for its ability to enhance the efficacy of radiotherapy. When combined with ionizing radiation, it demonstrated improved cytotoxic effects compared to radiation alone, indicating its potential as a radiosensitizer for cancer therapy .

Case Studies and Research Findings

  • Study on Neuroblastoma Resistance :
    • A study evaluated the efficacy of the compound against chemoresistant neuroblastoma cells. Results indicated that it significantly reduced cell viability at concentrations much lower than standard treatments, suggesting its potential for overcoming drug resistance .
  • Morphological Changes Induced by Treatment :
    • Treated cells exhibited notable morphological changes, such as increased cell size and nuclear abnormalities, indicative of apoptosis and mitotic arrest. These changes were confirmed through microscopy and immunoblotting techniques .
  • Molecular Docking Studies :
    • Molecular docking studies have suggested that the compound binds effectively to key proteins involved in cancer progression, further supporting its role as a therapeutic agent .

Properties

IUPAC Name

methyl 5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-11-18(20(22)25-4)14-10-13(6-8-15(14)26-11)27-19(21)12-5-7-16(23-2)17(9-12)24-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWFVMZQESMXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.